CAS number and molecular weight of 4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
CAS number and molecular weight of 4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
This technical guide details the chemical identity, synthesis, and application potential of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde , a specialized tricyclic heterocycle.
Part 1: Executive Technical Profile
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde is a fused tricyclic compound serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly chemokine receptor antagonists (e.g., CXCR4 inhibitors). Its structure features an imidazole ring fused to a quinoline core across the nitrogen bridge, creating a rigid, planar scaffold with unique electronic properties suitable for drug design and fluorescent probe development.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 136383-93-2 |
| Chemical Name | 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Exact Mass | 184.0637 |
| Structure Description | Tricyclic system comprising a benzene ring fused to a dihydropyridine ring, which is further bridged by an imidazole ring. The aldehyde group (-CHO) is located at the C2 position of the imidazole moiety. |
| Physical Form | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water. |
| Key Related Compound | 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline-2-carbaldehyde (CAS 34926-31-3, MW 186.21) |
Part 2: Synthesis & Methodology
The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde typically requires the construction of the tricyclic core followed by C2-functionalization. The "4,5,1-ij" fusion implies a bridge between the quinoline nitrogen (N1) and the C8 position.
Core Synthesis Logic
The most robust route involves the C2-lithiation and formylation of the parent heterocycle, 4H-imidazo[4,5,1-ij]quinoline. This method exploits the acidity of the C2-proton in the imidazole ring (between the two nitrogens), allowing for selective functionalization.
Experimental Protocol
Step 1: Preparation of the Parent Scaffold (4H-Imidazo[4,5,1-ij]quinoline) [1]
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Precursor: 8-Aminoquinoline or 1,2,3,4-tetrahydro-8-aminoquinoline.
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Reagents: Triethyl orthoformate (TEOF) or Formic acid.
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Procedure: Reflux 8-aminoquinoline with TEOF in the presence of a catalytic acid (e.g., p-TsOH). The reaction bridges the N1 and N8 atoms with a methine carbon, closing the imidazole ring.
Step 2: C2-Formylation (The Critical Step) This step installs the aldehyde group at position 2.
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Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and rubber septum. Purge with Argon (Ar) or Nitrogen (N₂).[2]
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Solvation: Dissolve 4H-imidazo[4,5,1-ij]quinoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
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Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes) dropwise over 15 minutes.
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Mechanistic Insight: The n-BuLi selectively deprotonates the C2 position (the most acidic proton on the ring system), generating the lithiated intermediate.
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Formylation: Stir at -78°C for 45 minutes. Add anhydrous Dimethylformamide (DMF) (1.5 eq) dropwise.
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Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous Ammonium Chloride (NH₄Cl).
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target aldehyde.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from 8-aminoquinoline to the target aldehyde via cyclization and lithiation-formylation.
Part 3: Applications & Mechanism
Pharmaceutical Intermediate (CXCR4 Antagonists)
The primary application of this scaffold is in the development of CXCR4 chemokine receptor antagonists . The aldehyde group serves as a "warhead" or a handle for reductive amination, allowing the attachment of polyamine chains or other heterocyclic motifs essential for binding to the CXCR4 co-receptor.
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Mechanism: CXCR4 is a G-protein coupled receptor (GPCR) involved in HIV-1 entry and cancer metastasis. Derivatives of imidazo[4,5,1-ij]quinoline bind to the transmembrane pocket of CXCR4, blocking the interaction with its ligand, CXCL12 (SDF-1).
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Significance: Blocking this pathway mobilizes hematopoietic stem cells and inhibits tumor metastasis.
Fluorescent Probe Development
The rigid, planar tricyclic system of 4H-imidazo[4,5,1-ij]quinoline exhibits intrinsic fluorescence.
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Utility: The 2-carbaldehyde group allows for the construction of "turn-on" sensors via condensation with hydrazines or amines.
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Target: Detection of biological analytes (e.g., Cysteine, Homocysteine) or metal ions (Zn²⁺, Cu²⁺) through Schiff base formation and subsequent modulation of Intramolecular Charge Transfer (ICT).
CXCR4 Signaling & Inhibition Pathway
Caption: Mechanism of action for CXCR4 antagonists derived from the imidazo[4,5,1-ij]quinoline scaffold.
References
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Sigma-Aldrich. (n.d.). 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde Product Analysis. Retrieved from
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BLDpharm. (2024). Chemical Properties of CAS 136383-93-2. Retrieved from
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Chen, Y. L. (1998).[3] European Patent Application EP 276942: Imidazoquinoline derivatives as pharmaceutical agents. European Patent Office.
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Bridger, G. J., et al. (2004).[3] US Patent 2004/0209921 A1: CXCR4 Chemokine Receptor Binding Compounds.[3] Retrieved from
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Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 40-52. Retrieved from
